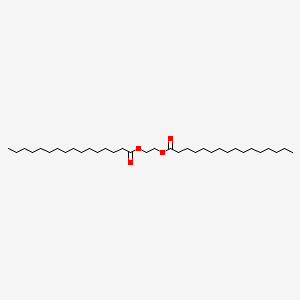

Ethylene glycol dipalmitate

Description

Properties

IUPAC Name |

2-hexadecanoyloxyethyl hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H66O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33(35)37-31-32-38-34(36)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-32H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKVCSHRLYCDSFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCCOC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H66O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

32628-06-1 | |

| Record name | Polyethylene glycol dipalmitate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32628-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10211448 | |

| Record name | Ethylene glycol dipalmitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10211448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

624-03-3, 32628-06-1 | |

| Record name | 1,1′-(1,2-Ethanediyl) dihexadecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=624-03-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylene glycol dipalmitate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethylene glycol dipalmitate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6819 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-(1-oxohexadecyl)-.omega.-[(1-oxohexadecyl)oxy]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylene glycol dipalmitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10211448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethane-1,2-diyl palmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.842 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(1-oxohexadecyl)-ω-[(1-oxohexadecyl)oxy] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.409 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLENE GLYCOL DIPALMITATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8XIR673VTI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethylene Glycol Dipalmitate via Esterification

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylene glycol dipalmitate (EGDP), a di-ester of ethylene glycol and palmitic acid, is a versatile compound with significant applications in the pharmaceutical, cosmetic, and polymer industries.[1][2] Its utility as an emulsifier, stabilizer, thickening agent, and biocompatible excipient stems from its unique physicochemical properties.[1][3] This guide provides a comprehensive technical overview of the synthesis of this compound, focusing on the principles and practices of direct acid-catalyzed esterification. We will explore the underlying reaction mechanism, compare various catalytic systems, present a detailed laboratory-scale protocol, and discuss methods for purification, characterization, and process optimization. This document is intended to serve as an expert resource, blending established chemical principles with practical, field-proven insights to enable researchers to synthesize, purify, and characterize EGDP with high efficiency and purity.

Introduction: The Significance of this compound

This compound (CAS No. 624-03-3) is a waxy, solid organic compound with the molecular formula C₃₄H₆₆O₄ and a molecular weight of 538.9 g/mol .[3] Structurally, it consists of a central ethylene glycol moiety linked to two palmitic acid chains via ester bonds. This structure confers a balance of hydrophilic and hydrophobic properties, making it an effective emulsifier and stabilizer.[3]

In the pharmaceutical sector, EGDP's biocompatibility and low toxicity are highly valued.[1] It serves as a carrier in drug formulations, potentially enhancing the solubility and stability of active pharmaceutical ingredients (APIs) in both topical and oral delivery systems.[3] The European Food Safety Authority (EFSA) has evaluated EGDP and concluded it is not a safety concern for consumers when used in plastic food contact materials, underscoring its favorable safety profile.[4] Its functions extend to the cosmetics industry, where it acts as an emollient and thickening agent in creams and lotions, and to the polymer industry, where it is used as a processing aid and lubricant in plastics manufacturing.[1][3]

The synthesis of EGDP is primarily achieved through the esterification of ethylene glycol with palmitic acid. This guide will focus on the most common and versatile method: direct acid-catalyzed esterification, also known as Fischer esterification.

The Chemistry of Synthesis: Mechanism and Kinetics

The synthesis of this compound from ethylene glycol and palmitic acid is a reversible condensation reaction. To achieve high yields, the equilibrium must be shifted towards the products. This is typically accomplished by removing water, a byproduct of the reaction, as it is formed.[3]

Reaction Mechanism: Acid-Catalyzed Esterification

The Fischer esterification proceeds through a well-established nucleophilic acyl substitution mechanism, catalyzed by a strong acid such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[3] The catalyst's role is to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol.

The reaction occurs in two sequential steps:

-

Formation of Ethylene Glycol Monopalmitate: One molecule of palmitic acid reacts with ethylene glycol.

-

Formation of this compound: A second molecule of palmitic acid reacts with the remaining hydroxyl group of the monoester.

The detailed mechanism is illustrated below:

Caption: Step-by-step workflow for the synthesis and purification of EGDP.

Detailed Procedure

-

Reaction Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, add palmitic acid (56.4 g, 0.22 mol), ethylene glycol (6.2 g, 0.10 mol), p-toluenesulfonic acid monohydrate (1.0 g), and toluene (150 mL).

-

Apparatus Assembly: Assemble a Dean-Stark apparatus with a reflux condenser on the central neck of the flask. Place a thermometer in one of the side necks. Place the entire setup in a heating mantle on a magnetic stir plate.

-

Reflux: Begin stirring and heat the mixture to reflux. The toluene will begin to boil and condense, carrying water over into the Dean-Stark trap. The denser water will collect at the bottom of the trap while the toluene overflows back into the reaction flask. [5]4. Monitoring: Continue refluxing for 4-6 hours, or until the theoretical amount of water (~3.6 mL) has been collected and the rate of water collection ceases.

-

Cooling and Workup: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a 500 mL separatory funnel.

-

Washing: Wash the organic layer sequentially with 100 mL of saturated sodium bicarbonate (NaHCO₃) solution (caution: effervescence will occur as the acid is neutralized), 100 mL of deionized water, and finally 100 mL of brine (saturated NaCl solution). [6]7. Drying and Evaporation: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene.

-

Purification by Recrystallization: Dissolve the resulting crude waxy solid in a minimal amount of hot acetone (~150-200 mL) in an Erlenmeyer flask. [1][7]If any insoluble impurities remain, perform a hot filtration. Allow the clear solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

-

Final Product Collection: Collect the purified white crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold acetone to remove any residual soluble impurities. Dry the product in a vacuum oven to a constant weight. A typical yield should be in the range of 85-95%.

Characterization of this compound

Proper characterization is essential to confirm the identity and purity of the synthesized product.

| Technique | Expected Result |

| Appearance | White, waxy solid. [1] |

| Melting Point | 69-72°C. [1][2] |

| FTIR (ATR) | Key peaks: ~2915 cm⁻¹ & ~2850 cm⁻¹ (C-H stretch), ~1735 cm⁻¹ (Ester C=O stretch), ~1170 cm⁻¹ (Ester C-O stretch). [1][6]The disappearance of the broad O-H stretch from the carboxylic acid (~3000 cm⁻¹) indicates reaction completion. |

| ¹H NMR (CDCl₃) | δ ~4.3 ppm (singlet, 4H, -O-CH₂-CH₂-O-), δ ~2.3 ppm (triplet, 4H, -O-CO-CH₂-), δ ~1.6 ppm (multiplet, 4H, -CO-CH₂-CH₂-), δ ~1.2-1.3 ppm (broad multiplet, 48H, -(CH₂)₁₂-), δ ~0.9 ppm (triplet, 6H, -CH₃). The chemical shift of the ethylene glycol protons shifts downfield from ~3.7 ppm to ~4.3 ppm upon esterification. [8][9] |

| Solubility | Soluble in acetone, chloroform, and diethyl ether; insoluble in water and ethanol. [1][10] |

Conclusion

The synthesis of this compound via acid-catalyzed direct esterification is a robust and well-established method suitable for laboratory-scale production. Success hinges on careful control of key parameters, particularly the stoichiometric ratio of reactants and the efficient removal of water to drive the reaction equilibrium. By following the detailed protocol and safety guidelines presented in this guide, researchers can reliably produce high-purity EGDP. The choice of catalyst and purification method can be adapted based on specific requirements for purity, scale, and environmental considerations. The analytical techniques outlined provide a clear pathway for validating the successful synthesis and purity of this industrially significant diester, empowering further research and development in its diverse application areas.

References

-

The Good Scents Company. (n.d.). This compound, 624-03-3. Retrieved from [Link]

-

SmartLabs. (n.d.). Esterification. Retrieved from [Link]

-

ChemSrc. (n.d.). This compound. Retrieved from [Link]

-

Thaler, M. (n.d.). Chemistry LAB: ACID-CATALYZED ESTERIFICATION. Retrieved from [Link]

-

Li, Y., et al. (2022). One-Step Process of Mixed Oleic Acid Esters and Its High Temperature Lubrication Properties in Bentonite Gelling Suspension. PMC - PubMed Central. Retrieved from [Link]

-

CSUB. (n.d.). Lab 12: Synthesis of an Ester. Retrieved from [Link]

-

MIT OpenCourseWare. (2019). 5.310 (F19) Fischer Esterification Lab Manual. Retrieved from [Link]

-

ResearchGate. (n.d.). Conversion of esterification of oleic acid with ethylene glycol over KSF catalyst versus catalyst concentration at 150. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrums of ethylene glycol (a) and EGDM (b). Retrieved from [Link]

-

J-Stage. (n.d.). Fatty Acid Esterification with Polyols over Acidic Montmorillonite. Retrieved from [Link]

-

Kinetics of the fischer esterification of PaLM fatty acids with isoProPanoL and butyL-ceLLosoLVe. (n.d.). Retrieved from [Link]

-

RSC Education. (n.d.). Making esters from alcohols and acids | Class experiment. Retrieved from [Link]

-

UW-Madison Demonstration Lab. (n.d.). Types of Organic Reactions- Esterification Using a Dean-Stark Trap. Retrieved from [Link]

-

UW-Madison Demonstration Lab. (n.d.). Organic Chemistry- Esterification Using a Dean-Stark Trap. Retrieved from [Link]

-

OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

Wikipedia. (n.d.). Dean–Stark apparatus. Retrieved from [Link]

-

Fraunhofer-Publica. (n.d.). Selected Fatty Acids Esters as Potential PHB-V Bioplasticizers: Effect on Mechanical Properties of the Polymer. Retrieved from [Link]

-

AIP Publishing. (n.d.). Synthesis and Characterization of Ethylene Glycol Ester from Spent Bleaching Earth Oil and Ethylene Glycol as Hydraulic Lubricants. Retrieved from [Link]

-

PubChem - NIH. (n.d.). This compound | C34H66O4 | CID 69347. Retrieved from [Link]

-

Synthesis of Coagent Ethylene Glycol Dimethacrylate. (n.d.). Retrieved from [Link]

-

PubMed - NIH. (n.d.). Purification of aqueous ethylene glycol. Retrieved from [Link]

- Google Patents. (n.d.). CN103724195A - Synthetic method of ethylene glycol diacetate.

-

ResearchGate. (n.d.). ¹H MAS NMR spectrum for ethylene glycol [EG, C2H4(OH)2] adsorbed in NaX.... Retrieved from [Link]

-

YouTube. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual. Retrieved from [Link]

-

Prezi. (n.d.). Spectroscopic Analysis of Ethylene Glycol. Retrieved from [Link]

-

European Union. (2015, February 18). This compound | EFSA. Retrieved from [Link]

-

YouTube. (2021, November 14). Ethylene glycol (EG) preparation by Dr. Tanmoy Biswas. Retrieved from [Link]

- Google Patents. (n.d.). US3311544A - Process for the purification of ethylene glycol by treatment with magnesium oxide and water.

-

ResearchGate. (n.d.). Identification of Kinetics of Direct Esterification Reactions for PET Synthesis Based on a Genetic Algorithm. Retrieved from [Link]

-

ResearchGate. (n.d.). Variable temperature 1 H NMR spectra of ethylene glycol (EG) in a.... Retrieved from [Link]

- Google Patents. (n.d.). CN103880659A - Synthetic process of glycol diformate.

-

MDPI. (n.d.). Modeling the Kinetics of Polyethylene Terephthalate and Polyesters with Terminal Hydroxyl Groups Transesterification Reactions. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C34H66O4). Retrieved from [Link]

-

ResearchGate. (n.d.). Ethylene Glycol Purification by Melt Crystallization: Removal of Short-Chain Glycol Impurities. Retrieved from [Link]

-

ResearchGate. (2015, July 30). Kinetic Modeling of Esterification of Ethylene Glycol with Acetic Acid. Retrieved from [Link]

- Google Patents. (n.d.). EA038866B1 - Process for the purification of ethylene glycol.

-

ResearchGate. (2015, September 23). Simulation of Continuous Direct Esterification Process between Terephthalic Acid and Ethylene Glycol. Retrieved from [Link]

-

PMC - NIH. (n.d.). Synthesis of Ethylene Glycol from Syngas via Oxidative Double Carbonylation of Ethanol to Diethyl Oxalate and Its Subsequent Hydrogenation. Retrieved from [Link]

-

ResearchGate. (n.d.). Direct Esterification of Terephthalic Acid with Ethylene Glycol Under Atmospheric Pressure. Retrieved from [Link]

Sources

- 1. This compound|CAS 624-03-3 [benchchem.com]

- 2. This compound, 624-03-3 [thegoodscentscompany.com]

- 3. Buy this compound | 624-03-3 [smolecule.com]

- 4. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]

- 5. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]

- 6. ikm.org.my [ikm.org.my]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. caymanchem.com [caymanchem.com]

An In-depth Technical Guide to the Physical Properties of Ethylene Glycol Dipalmitate

Introduction

Ethylene glycol dipalmitate (EGDP), with the CAS number 624-03-3, is a prominent member of the fatty acid ester family.[1] It is the diester formed from the reaction of ethylene glycol with two molecules of palmitic acid, a common saturated fatty acid.[1][2] This waxy, white to off-white solid at room temperature has found utility across various industries, including cosmetics, plastics, and pharmaceuticals, where it functions as an emulsifier, stabilizer, thickening agent, and lubricant.[1][2] A thorough understanding of its physical properties, particularly its melting point and solubility, is paramount for formulation scientists and researchers to effectively harness its potential in diverse applications. This guide provides a comprehensive overview of these critical parameters, grounded in scientific principles and supported by experimental data.

Molecular Structure and its Influence on Physical Properties

The physical characteristics of this compound are intrinsically linked to its molecular architecture. The molecule consists of a central, relatively polar ethylene glycol core flanked by two long, nonpolar C16 saturated fatty acid chains (palmitate). This structure imparts a significant hydrophobic character to the molecule.

Caption: Molecular structure of this compound.

Melting Point: A Transition from Solid to Liquid

The melting point of a substance is the temperature at which it changes state from solid to liquid. For a waxy solid like this compound, this is a critical parameter for processing and application.

The melting point is not a singular value but can be influenced by the purity of the substance and the analytical method used for its determination. However, for high-purity this compound, the melting point is consistently reported in the range of 69-72°C.

| Property | Value | Source(s) |

| Melting Point | 72.0 °C | [2][3] |

| Melting Point | 69.1 °C | [1][4] |

Causality Behind the Melting Point:

The relatively high melting point of this compound can be attributed to the strong intermolecular van der Waals forces between the long, saturated palmitate chains.[2][5] These straight chains allow for efficient packing in the solid crystalline lattice, maximizing the contact area between molecules and thus requiring more energy to overcome these forces and transition into the liquid state.[2][6] The presence of two long alkyl chains, as opposed to one, significantly increases these intermolecular attractions.

The symmetrical nature of the molecule also contributes to a more ordered and stable crystal lattice, which in turn leads to a higher melting point.[2] It is noteworthy that ethylene glycol distearate, with its longer C18 stearic acid chains, exhibits a higher melting point than this compound, a direct consequence of increased van der Waals forces with greater chain length.[1]

Experimental Protocol: Determination of Melting Point (Capillary Method)

This protocol outlines a standard laboratory procedure for determining the melting point of this compound, a method suitable for waxy solids.[7]

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point device)

-

Capillary tubes (one end sealed)

-

Thermometer (calibrated)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of this compound is finely ground into a powder using a mortar and pestle.

-

Capillary Tube Packing: The open end of a capillary tube is tapped into the powdered sample, forcing a small amount of the solid into the tube. The tube is then inverted and tapped gently on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.

-

Apparatus Setup: The packed capillary tube is placed in the melting point apparatus alongside a calibrated thermometer.

-

Heating: The apparatus is heated at a steady and slow rate, approximately 1-2°C per minute, as the temperature approaches the expected melting point.

-

Observation and Recording: The temperature at which the solid first begins to melt (the appearance of a liquid phase) and the temperature at which the entire sample becomes a clear liquid are recorded. This range represents the melting point of the substance.

Caption: Workflow for melting point determination.

Solubility Profile: "Like Dissolves Like"

The solubility of a compound is its ability to dissolve in a solvent to form a homogeneous solution. The principle of "like dissolves like" is a fundamental concept in predicting solubility.

This compound, being a largely nonpolar molecule due to its long hydrocarbon chains, exhibits poor solubility in polar solvents like water.[1][4] Conversely, it is readily soluble in a range of nonpolar organic solvents.[1][2]

| Solvent | Solubility | Source(s) |

| Water | Insoluble | [1][3][4] |

| Ethanol | Insoluble | [1][4] |

| Acetone | Very Soluble | [1][4] |

| Diethyl Ether | Soluble | [1][4] |

| Hexane | Soluble | [2] |

| Chloroform | Soluble | [2] |

Understanding the Solubility Behavior:

The insolubility of this compound in water stems from the inability of its long, nonpolar alkyl chains to form favorable interactions with the highly polar water molecules, which are extensively hydrogen-bonded to each other.[6][8] While the ester groups can act as hydrogen bond acceptors, the overwhelming hydrophobic nature of the molecule prevents its dissolution.[8][9]

In contrast, in nonpolar organic solvents such as hexane and chloroform, the intermolecular forces (van der Waals forces) between the solvent molecules and the nonpolar chains of this compound are comparable in strength.[10] This allows the solute molecules to readily disperse among the solvent molecules, leading to dissolution. The solubility in solvents like acetone and diethyl ether, which have intermediate polarity, is also significant.[1][4]

Experimental Protocol: Qualitative Solubility Determination

This protocol provides a straightforward method for assessing the qualitative solubility of this compound in various solvents.

Apparatus:

-

Test tubes and test tube rack

-

Spatula

-

Graduated cylinder or pipettes

-

A selection of solvents (e.g., water, ethanol, hexane, acetone)

-

Vortex mixer (optional)

Procedure:

-

Solvent Dispensing: Add a fixed volume (e.g., 3 mL) of each solvent to be tested into separate, labeled test tubes.

-

Solute Addition: Add a small, consistent amount (e.g., 0.1 g) of this compound to each test tube.

-

Mixing: Agitate each test tube vigorously for a set period (e.g., 1 minute) using a vortex mixer or by manual shaking.

-

Observation: Allow the mixtures to stand and observe whether the solid has completely dissolved. If the solid remains, the substance is considered insoluble or sparingly soluble in that solvent. If a clear solution is formed, the substance is soluble.

-

Heating (Optional): For substances that are insoluble at room temperature, the test tubes can be gently warmed in a water bath to observe if solubility increases with temperature.

Sources

- 1. This compound|CAS 624-03-3 [benchchem.com]

- 2. Buy this compound | 624-03-3 [smolecule.com]

- 3. This compound, 624-03-3 [thegoodscentscompany.com]

- 4. This compound [chemister.ru]

- 5. tutorchase.com [tutorchase.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Melting point - WaxPedia [waxpedia.org]

- 8. 15.7 Physical Properties of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

- 9. nagwa.com [nagwa.com]

- 10. tutorchase.com [tutorchase.com]

Ethylene glycol dipalmitate CAS number 624-03-3

An In-depth Technical Guide to Ethylene Glycol Dipalmitate (CAS No. 624-03-3)

Authored by: A Senior Application Scientist

Abstract

This compound (EGDP), identified by CAS number 624-03-3, is a diester of significant interest across multiple industrial and research sectors. Formed from the esterification of ethylene glycol with two molecules of palmitic acid, this waxy, solid compound possesses a unique combination of properties that make it a versatile ingredient and processing aid.[1][2] This guide provides a comprehensive technical overview of EGDP, delving into its chemical and physical characteristics, synthesis methodologies, analytical characterization, key applications, and safety profile. The content is tailored for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols to support advanced applications.

Core Chemical and Physical Properties

This compound is a symmetrical, long-chain fatty acid ester.[1][2] Its molecular structure consists of a central ethylene glycol backbone linked to two 16-carbon saturated fatty acid chains (palmitic acid) via ester bonds.[1] This structure results in a high molecular weight and a non-polar, hydrophobic nature, rendering it insoluble in water but soluble in many organic solvents such as acetone and diethyl ether.[2][3]

The molecule possesses no chiral centers, making it achiral and optically inactive.[1] This stereochemical simplicity ensures consistent physical and chemical properties across batches.[1] At room temperature, EGDP is a white to off-white waxy solid, a characteristic attributed to the strong van der Waals forces between its long, parallel-aligned alkyl chains within the crystal lattice.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 624-03-3 | [1][4] |

| Molecular Formula | C₃₄H₆₆O₄ | [1][4] |

| Molecular Weight | 538.9 g/mol | [1][4] |

| IUPAC Name | 2-hexadecanoyloxyethyl hexadecanoate | [1][4] |

| Melting Point | 69.1 - 72.0 °C | [2][3][5] |

| Boiling Point (est.) | 589.70 °C @ 760 mm Hg | [5] |

| Appearance | White to off-white waxy solid | [1] |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., acetone, diethyl ether, chloroform) | [2][3][5][6] |

| logP (o/w) (est.) | 14.820 | [5] |

Synthesis Methodologies: From Bench to Industrial Scale

The synthesis of this compound is primarily achieved through esterification, a reaction that can be driven by chemical catalysts or enzymes. The choice of method depends on the desired purity, scale, and environmental considerations.

Acid-Catalyzed Direct Esterification

This is the most conventional and widely employed method for producing EGDP.[1] The reaction involves heating ethylene glycol and palmitic acid in the presence of a strong acid catalyst.

Causality of Experimental Choices:

-

Catalyst: Strong acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA) are used to protonate the carbonyl oxygen of the palmitic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of ethylene glycol.[1][2]

-

Temperature: Elevated temperatures (120-190°C) are necessary to overcome the activation energy of the reaction.[2][7]

-

Water Removal: The reaction is a reversible equilibrium. To drive it towards the product (ester), the water byproduct must be continuously removed. This is typically achieved through azeotropic distillation using a solvent like toluene or by operating under a vacuum.[2]

-

Molar Ratio: An excess of one reactant (often the less expensive or more easily removed one, like ethylene glycol) can be used to shift the equilibrium towards the product side, maximizing the conversion of the limiting reactant (palmitic acid).[7][8]

Caption: Workflow for Acid-Catalyzed Direct Esterification of EGDP.

Step-by-Step Protocol: Direct Esterification

-

Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a Dean-Stark apparatus connected to a condenser.

-

Charging Reactants: Charge the flask with ethylene glycol (0.3 mol) and palmitic acid (0.1 mol).[7] Note: Molar ratios can be adjusted to optimize for mono- or di-ester formation.[8]

-

Catalyst Addition: Add the acid catalyst (e.g., p-toluenesulfonic acid, 0.5% by weight of the fatty acid).[7]

-

Reaction: Heat the mixture to 180–190°C with vigorous stirring under a nitrogen atmosphere.[7]

-

Water Removal: Collect the water byproduct in the Dean-Stark trap. The reaction is monitored by the amount of water collected and can be continued for several hours (e.g., 10 hours) until completion.[7]

-

Work-up: After cooling, neutralize the reaction mixture. Excess glycol can be removed by extraction with distilled water.[7]

-

Purification: The final product can be purified by recrystallization from a suitable organic solvent to yield the solid EGDP.

Enzymatic Synthesis

As an environmentally sustainable alternative, enzymatic synthesis utilizes lipases to catalyze the esterification.[1] This method operates under milder conditions, preserving thermally sensitive functional groups.[2]

Causality of Experimental Choices:

-

Enzyme: Lipases, such as Candida rugosa lipase, are highly effective catalysts for ester formation and are often preferred for their specificity and operation at lower temperatures (30–60°C).[1][9]

-

Reaction Medium: The reaction can be performed in organic solvents (like n-hexane) or in a solvent-free system to reduce environmental impact.[9]

-

Water Removal: As with acid catalysis, water removal (e.g., via molecular sieves or vacuum) is crucial to shift the equilibrium and achieve high conversion rates.[2]

Step-by-Step Protocol: Enzymatic Esterification

-

Mixing: Combine ethylene glycol, palmitic acid, n-hexane (as solvent), and Candida rugosa lipase (e.g., 5% w/w of total substrate) in a shaker flask.[9]

-

Incubation: Incubate the mixture on a horizontal shaker (e.g., 200 rpm) at 37°C for a specified duration (e.g., 18 hours).[9]

-

Enzyme Deactivation: Terminate the reaction by heating the mixture to 80°C to denature the lipase.[9]

-

Separation: Centrifuge the mixture to separate the enzyme and product phases. The product can be further purified as needed.[9]

Transesterification

EGDP can also be synthesized via transesterification, where ethylene glycol reacts with triglycerides containing palmitic acid (like palm oil) or with fatty acid methyl esters (FAMEs).[1][2] This pathway is particularly relevant for producing biolubricants from renewable feedstocks.[2]

Analytical Characterization

To confirm the identity and purity of synthesized EGDP, several analytical techniques are employed.

-

Infrared (IR) Spectroscopy: This is a fundamental technique to confirm the formation of the ester. The presence of a strong C=O stretching band around 1733–1735 cm⁻¹ and a C-O-C stretch near 1111 cm⁻¹ are characteristic of the ester linkage.[2]

-

Mass Spectrometry (MS): MS is used to verify the molecular weight of the compound. The molecular ion peak confirms the mass of 538.9 g/mol .[2]

-

Elemental Analysis: This technique validates the empirical formula (C₃₄H₆₆O₄) by determining the percentage composition of carbon, hydrogen, and oxygen, ensuring it matches the theoretical stoichiometry.[2]

Key Applications in Science and Industry

The unique physicochemical properties of EGDP underpin its use in a diverse range of applications.

Caption: Relationship between EGDP properties and its primary applications.

Polymer and Plastics Industry

EGDP serves as an effective processing aid, particularly in the manufacturing of plastics like PVC, polycarbonate (PC), and polylactic acid (PLA).[4] It functions as both an internal and external lubricant, reducing friction during processes like injection molding.[1][2][10] This improves the flow of the polymer melt and aids in the uniform distribution of other additives.[10] The European Food Safety Authority (EFSA) has approved its use in food contact materials at concentrations up to 2%.[1][2][10]

Cosmetics and Personal Care

In cosmetic formulations such as creams and lotions, EGDP acts as a thickening agent, emulsifier, and emollient.[1][2] Its waxy texture contributes to the desired viscosity and consistency of products. As an emollient, it helps to soften and smooth the skin. Its high degree of safety and low irritation potential make it a suitable ingredient for personal care products.[6]

Pharmaceuticals and Drug Delivery

The biocompatibility and low toxicity profile of EGDP make it a promising excipient in pharmaceutical formulations.[1][2] It can be used as a carrier in drug delivery systems to enhance the solubility and stability of active pharmaceutical ingredients (APIs).[1][2] While distinct from PEGylated esters used for nanoparticle formation, EGDP's lipidic nature can be leveraged in certain topical or solid dosage forms.[2][11]

Phase Change Materials (PCMs)

EGDP is being investigated for its potential in thermal energy storage systems.[1] As a phase change material, it can absorb, store, and release large amounts of thermal energy (latent heat) at its characteristic melting point. This property is valuable for applications requiring temperature regulation.[1]

Safety and Toxicological Profile

This compound is generally regarded as a safe compound with low toxicity.[1] This favorable safety profile is a key reason for its approval in food contact materials and its use in cosmetics.

-

Regulatory Assessment: The European Food Safety Authority (EFSA) has assessed EGDP and concluded that it is not a safety concern for consumers when used in plastics for food contact, provided the fatty acid precursors are from edible sources.[2][10]

-

Toxicity Data: Toxicological data on structurally similar compounds show no indication of genotoxic potential.[2][10] Studies on homologues also suggest no sub-chronic toxicity at relevant doses.[10]

-

Metabolism: In biological systems, EGDP is expected to be hydrolyzed by esterases back into its constituent parts: ethylene glycol and palmitic acid.[1][2] It is important to distinguish the toxicology of EGDP from that of free ethylene glycol, which is known to be toxic upon ingestion; the esterified form in EGDP has a much lower risk profile.[2]

-

Handling: According to safety data sheets, EGDP is not classified as a hazardous substance under the Globally Harmonized System (GHS).[4][12] Standard laboratory precautions, such as avoiding dust inhalation and contact with eyes, are sufficient when handling the material.[12] The EPA has also classified it as a chemical of low concern.[4]

Conclusion

This compound (CAS 624-03-3) is a highly versatile and functional diester with well-characterized properties. Its robust synthesis methods, combined with a strong safety profile, have established its role in the polymer, cosmetic, and pharmaceutical industries. Ongoing research into its applications, particularly in advanced areas like thermal energy storage and sustainable biolubricants, highlights its continued relevance and potential for innovation. This guide provides a foundational understanding for scientists and developers looking to leverage the unique attributes of this compound in their work.

References

-

The Good Scents Company. This compound, 624-03-3. [Link]

-

AOCS. (n.d.). Preparation of Glycol Esters of Soybean Oil Fatty Acids and Their Potential as Coalescent Aids in Paint Formulations. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound | C34H66O4 | CID 69347. PubChem. [Link]

-

SciTePress. (2022). Castor Oil Fatty Acid and Glycol – Palmitic Acid Esters as Emulsifier and Antimicro. [Link]

-

ChemDB. (n.d.). This compound. [Link]

-

European Food Safety Authority. (2015, February 18). This compound. [Link]

-

J-Stage. (n.d.). Fatty Acid Esterification with Polyols over Acidic Montmorillonite. [Link]

-

PubMed. (2008). Synthesis of novel biodegradable and self-assembling methoxy poly(ethylene glycol)-palmitate nanocarrier for curcumin delivery to cancer cells. [Link]

Sources

- 1. Buy this compound | 624-03-3 [smolecule.com]

- 2. This compound|CAS 624-03-3 [benchchem.com]

- 3. This compound [chemister.ru]

- 4. This compound | C34H66O4 | CID 69347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, 624-03-3 [thegoodscentscompany.com]

- 6. caymanchem.com [caymanchem.com]

- 7. lib3.dss.go.th [lib3.dss.go.th]

- 8. jstage.jst.go.jp [jstage.jst.go.jp]

- 9. scitepress.org [scitepress.org]

- 10. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]

- 11. Synthesis of novel biodegradable and self-assembling methoxy poly(ethylene glycol)-palmitate nanocarrier for curcumin delivery to cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of Ethylene Glycol Dipalmitate

Abstract

Ethylene glycol dipalmitate (EGDP), the diester of ethylene glycol and palmitic acid, is a waxy solid with significant applications as an emulsifier, stabilizer, and processing aid in cosmetics, pharmaceuticals, and polymer manufacturing.[1][2] Its chemical identity, purity, and stability are critical parameters that directly impact its functionality and safety in these applications. This technical guide provides a comprehensive overview of the fundamental spectroscopic techniques—Infrared (IR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy—used for the definitive characterization of EGDP. We delve into the theoretical basis for spectral features, provide detailed experimental protocols, and present an analysis of reference spectral data. This document is intended for researchers, quality control analysts, and formulation scientists who require a robust understanding of how to acquire and interpret spectroscopic data for this important fatty acid ester.

Molecular Structure and Spectroscopic Overview

This compound (IUPAC Name: 2-hexadecanoyloxyethyl hexadecanoate) is a symmetrical molecule featuring a central ethylene glycol bridge linked to two C16 saturated fatty acid chains (palmitate) via ester bonds.[3][4] The molecular formula is C₃₄H₆₆O₄, and its molecular weight is 538.9 g/mol .[3]

The key structural features amenable to spectroscopic analysis are:

-

Ester Functional Groups (C=O, C-O): These give rise to strong, characteristic signals in IR and define the chemical environment of nearby atoms in NMR.

-

Ethylene Bridge (-O-CH₂-CH₂-O-): The protons and carbons of this central linker produce unique, symmetrical signals in NMR spectra.

-

Long Alkyl Chains (-(CH₂)₁₄-CH₃): These saturated hydrocarbon chains dominate the ¹H and ¹³C NMR spectra with characteristic overlapping signals and show prominent C-H stretching vibrations in the IR spectrum.

The symmetrical nature of the molecule simplifies the NMR spectra, as the two palmitate chains are chemically equivalent.

Caption: Experimental workflow for acquiring NMR spectra of EGDP.

Step-by-Step Protocol:

-

Sample Preparation: Weigh 20-30 mg of EGDP directly into a clean, dry 5 mm NMR tube.

-

Solvent Addition: Add approximately 0.7 mL of deuterated chloroform (CDCl₃), typically containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. 3[5]. Dissolution: Cap the NMR tube securely and invert it several times until the solid is completely dissolved. A brief period in an ultrasonic bath can aid dissolution if necessary.

-

Instrument Setup: Insert the NMR tube into the spectrometer. Perform standard instrument procedures, including locking onto the deuterium signal of the solvent, tuning the probe, and shimming to optimize magnetic field homogeneity.

-

¹H Spectrum Acquisition: Acquire the proton spectrum. A 30-degree pulse and a relaxation delay of 1-2 seconds are typically sufficient. 8 to 16 scans are usually adequate for a high-quality spectrum.

-

¹³C Spectrum Acquisition: Acquire the proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C and its longer relaxation times, more scans (e.g., 1024 or more) and a longer relaxation delay may be needed to achieve a good signal-to-noise ratio.

-

Data Processing: Process both spectra by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm for ¹H and the CDCl₃ solvent peak to 77.16 ppm for ¹³C. 8[5]. Data Analysis: Integrate the peaks in the ¹H spectrum and assign all signals in both spectra by comparing them to the reference data provided in this guide.

Summary

Spectroscopic analysis is indispensable for the structural verification and quality assessment of this compound. IR spectroscopy serves as a rapid and effective tool for confirming the presence of the critical ester functional groups, while high-resolution ¹H and ¹³C NMR spectroscopy provides a detailed, atom-level map of the entire molecular structure. The protocols and reference data presented in this guide constitute a self-validating system for the unambiguous characterization of this compound, ensuring its suitability for high-specification applications in research and industry.

References

-

Spectroscopic Studies of the Quality of Fatty Acid Methyl Esters Derived from Waste Cooking Oil. (n.d.). MDPI. Retrieved from [Link]

-

Characterization and Identification of Fatty Acid Ethyl Esters from Refined Used Cooking Oil as Biodiesel by Using Spectroscopic Techniques Approach. (n.d.). Scientific.Net. Retrieved from [Link]

-

Doumenq, P., Guiliano, M., Bertrand, J. C., & Mille, G. (1990). GC/FT-IR Analysis of Fatty Acid Methyl Esters. Applied Spectroscopy, 44(8), 1355-1359. Retrieved from [Link]

-

Infrared Analysis of Fatty Acid Methyl Esters by Direct Deposition after Gas Chromatography. (n.d.). Spectra Analysis. Retrieved from [Link]

-

Spectroscopic Studies of the Quality of Fatty Acid Methyl Esters Derived from Waste Cooking Oil. (2021, August 5). ResearchGate. Retrieved from [Link]

-

Supplementary Information. (n.d.). Universidade Federal do Rio de Janeiro. Retrieved from [Link]

-

IR Spectroscopy of Solids. (n.d.). Organic Chemistry at CU Boulder. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

How to prepare IR samples?. (n.d.). ResearchGate. Retrieved from [Link]

-

REACH: NMR analysis of Ethylene glycol dibenzoate (CAS 94-49-5). (2017, January 9). Regulations.gov. Retrieved from [Link]

Sources

Unveiling the Solid-State Architecture: A Technical Guide to the Crystalline Structure of Ethylene Glycol Dipalmitate

For the attention of Researchers, Scientists, and Drug Development Professionals.

Preamble: The Significance of Crystalline Structure in Application

Ethylene glycol dipalmitate (EGDP), a diester of ethylene glycol and palmitic acid, is a waxy solid at room temperature utilized across various industries, including pharmaceuticals, cosmetics, and food-contact materials, primarily for its properties as an emulsifier, stabilizer, and thickening agent.[1][2] Its performance in these applications is intrinsically linked to its solid-state properties, which are governed by its crystalline structure. For drug development professionals, in particular, understanding and controlling the crystallinity of excipients like EGDP is paramount, as it can influence drug stability, release kinetics, and the overall manufacturability of the final product.

This in-depth technical guide provides a comprehensive overview of the crystalline structure of this compound. Moving beyond a simple data sheet, this document serves as a foundational resource for researchers, elucidating the theoretical underpinnings of its crystallographic properties and offering detailed methodologies for its characterization. While specific crystallographic data for EGDP is not extensively published, this guide synthesizes information from analogous long-chain esters to provide a robust framework for its analysis.

Molecular and Physicochemical Properties of this compound

A foundational understanding of the molecular and bulk properties of this compound is essential before delving into its crystalline characteristics.

| Property | Value | Source(s) |

| Chemical Name | 2-hexadecanoyloxyethyl hexadecanoate | [3] |

| Synonyms | Ethylene dipalmitate, Ethylene glycol dihexadecanoate | [3] |

| CAS Number | 624-03-3 | [1][3] |

| Molecular Formula | C₃₄H₆₆O₄ | [1][3] |

| Molecular Weight | 538.9 g/mol | [1][3] |

| Physical Form | White to off-white waxy solid | [1] |

| Melting Point | Approximately 69.1 - 72 °C | [1][4] |

| Solubility | Soluble in organic solvents like acetone and diethyl ether; insoluble in water.[2] |

The long, saturated C16 acyl chains of the palmitate moieties are the dominant feature of the EGDP molecule. These nonpolar chains, coupled with the more polar ethylene diester core, give the molecule an amphiphilic character that dictates its self-assembly into ordered crystalline structures. The molecular symmetry and lack of chiral centers simplify its stereochemical profile.[1]

The Phenomenon of Polymorphism in Long-Chain Esters

Long-chain fatty acid esters, including wax esters, are well-known for exhibiting polymorphism—the ability of a compound to exist in more than one crystalline form.[5] These different polymorphs, while chemically identical, possess distinct crystal lattices and, consequently, different physical properties such as melting point, solubility, and stability. For a material like EGDP, understanding and controlling polymorphism is critical, as an unintended polymorphic transition during processing or storage can drastically alter the performance of the final product.

The polymorphism in long-chain esters arises from the various ways the long alkyl chains can pack. Common polymorphic forms are designated as α, β', and β, in order of increasing stability and melting point. These forms differ in their subcell packing, which is the two-dimensional arrangement of the hydrocarbon chains in the crystal lattice.

-

α-form: This is typically the least stable, metastable form, often obtained by rapid cooling from the melt. The alkyl chains are packed in a hexagonal subcell, which allows for a degree of rotational disorder.

-

β'-form: This form exhibits an intermediate level of stability and is characterized by an orthorhombic perpendicular subcell. It is often the desired form in applications requiring a smooth texture, such as in fats and margarines.

-

β-form: This is generally the most stable polymorph, with a triclinic parallel subcell. The chains are more densely packed, resulting in a higher melting point and a more brittle texture.

The specific polymorphic behavior of EGDP has not been extensively detailed in the literature. However, based on studies of similar long-chain esters, it is highly probable that EGDP can exist in multiple crystalline forms. The crystallization conditions, such as the cooling rate, the presence of impurities or additives, and the solvent used for crystallization, will significantly influence which polymorphic form is obtained.

Analytical Techniques for Crystalline Structure Elucidation

A multi-technique approach is essential for a comprehensive characterization of the crystalline structure of this compound. The primary techniques include powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and vibrational spectroscopy (FTIR and Raman).

Powder X-ray Diffraction (PXRD): The Fingerprint of the Crystal Lattice

PXRD is the most powerful technique for identifying crystalline phases and determining the geometry of the crystal lattice. The diffraction pattern is unique to a specific crystalline form and provides information on the arrangement of molecules in the solid state.

-

Sample Preparation:

-

Ensure the EGDP sample is a fine, homogeneous powder. Due to its waxy nature, this may require cryogenic grinding to prevent melting and agglomeration.

-

The optimal particle size is typically between 10 and 50 µm to ensure good particle statistics and minimize preferred orientation effects.

-

The powdered sample is then carefully packed into a sample holder, ensuring a flat, smooth surface that is level with the holder's reference plane. For small sample quantities, a low-background sample holder, such as a zero-diffraction silicon plate, is recommended.

-

-

Instrumental Setup:

-

Utilize a modern powder diffractometer equipped with a monochromatic X-ray source (commonly Cu Kα radiation).

-

The instrument should be well-aligned, with the zero point calibrated using a standard reference material (e.g., silicon or lanthanum hexaboride).

-

Data is typically collected over a 2θ range of 2-40°, with a step size and counting time optimized to achieve a good signal-to-noise ratio.

-

-

Data Analysis:

-

The resulting diffractogram is analyzed to determine the positions (2θ values) and intensities of the diffraction peaks.

-

The short-spacing region (typically 15-25° 2θ) provides information about the subcell packing of the alkyl chains, allowing for the identification of α, β', or β polymorphs.

-

The long-spacing region (low 2θ values) corresponds to the lamellar stacking of the molecules and can be used to determine the thickness of the crystalline layers.

-

The following diagram illustrates a typical workflow for PXRD analysis.

Caption: Workflow for Powder X-ray Diffraction Analysis of EGDP.

Differential Scanning Calorimetry (DSC): Probing Thermal Transitions

DSC is a fundamental technique for studying the thermal behavior of materials. It measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting points, crystallization temperatures, and the enthalpy of phase transitions. For polymorphic substances like EGDP, DSC can reveal the presence of multiple crystalline forms and the transitions between them.

-

Sample Preparation:

-

Accurately weigh 3-5 mg of the EGDP sample into an aluminum DSC pan.

-

Hermetically seal the pan to prevent any sample loss during heating. An empty, sealed pan is used as a reference.

-

-

Instrumental Setup:

-

Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

-

Use a constant flow of an inert purge gas, such as nitrogen (50 mL/min), to maintain a consistent atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at a temperature well below its expected melting point (e.g., 25°C).

-

Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above its melting point (e.g., 90°C). This first heating scan provides information on the initial crystalline state of the sample.

-

Hold the sample at the elevated temperature for a few minutes to erase its thermal history.

-

Cool the sample at a controlled rate (e.g., 10°C/min) back to the starting temperature to observe its crystallization behavior.

-

Perform a second heating scan at the same rate as the first. This scan reveals the thermal properties of the sample after controlled crystallization from the melt.

-

-

Data Analysis:

-

The DSC thermogram is analyzed to determine the onset and peak temperatures of melting and crystallization events.

-

The area under the peaks is integrated to calculate the enthalpy of fusion (ΔH_f) and crystallization (ΔH_c).

-

The presence of multiple melting peaks or exothermic transitions before melting can indicate polymorphism.

-

The following diagram illustrates a typical DSC heating and cooling cycle for a polymorphic material.

Caption: A typical DSC thermal protocol for analyzing a polymorphic material like EGDP.

Vibrational Spectroscopy: A Molecular-Level View of the Crystal Lattice

Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. In the solid state, these vibrational modes are sensitive to the local molecular environment and the symmetry of the crystal lattice. Therefore, different polymorphs of EGDP will exhibit distinct FTIR and Raman spectra, making these techniques valuable for polymorph identification and characterization.

-

FTIR Spectroscopy: The ester carbonyl stretching vibration (around 1740 cm⁻¹) is a particularly sensitive probe of the intermolecular interactions in the crystal. Changes in the position, shape, and number of peaks in this region can be used to differentiate between polymorphs.

-

Raman Spectroscopy: The low-frequency region of the Raman spectrum (below 200 cm⁻¹) is particularly useful for studying polymorphism, as it corresponds to lattice vibrations (phonons) that are highly sensitive to the crystal packing.

Integrated Approach to Characterization

A comprehensive understanding of the crystalline structure of this compound requires an integrated approach that combines the insights from multiple analytical techniques.

The following diagram illustrates the logical flow of an integrated characterization strategy.

Caption: Integrated workflow for the comprehensive characterization of the crystalline structure of EGDP.

Conclusion and Future Perspectives

The crystalline structure of this compound is a critical determinant of its physical properties and performance in various applications. While a complete crystallographic dataset for EGDP is not yet publicly available, this guide provides a robust framework for its comprehensive characterization. By employing a multi-technique approach encompassing powder X-ray diffraction, differential scanning calorimetry, and vibrational spectroscopy, researchers can elucidate the polymorphic behavior and solid-state architecture of this important diester.

Future research should focus on the systematic investigation of the crystallization of EGDP under various conditions to isolate and fully characterize its different polymorphic forms. Single-crystal X-ray diffraction studies would be invaluable in providing definitive structural information. A thorough understanding of the factors that control the polymorphic landscape of EGDP will enable the rational design of formulation and processing strategies to optimize its performance in pharmaceutical and other applications.

References

- Fay, H., Meeker, S., Cayer-Barrioz, J., Mazuyer, D., Ly, I., Nallet, F., Desbat, B., Douliez, J.-P., Ponsinet, V., & Mondain-Monval, O. (2012). Polymorphism of natural fatty acid liquid crystalline phases. Langmuir, 28(1), 101–111.

-

The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound (C34H66O4). PubChemLite. Retrieved from [Link]

- European Food Safety Authority. (2015).

-

Drugfuture.com. (n.d.). This compound. Retrieved from [Link]

- Inoue, T., Takaesu, Y., & Uchio, R. (1991). Effect of oligomers of ethylene glycol on thermotropic phase transition of dipalmitoylphosphatidylcholine multilamellar vesicles. Chemical and Pharmaceutical Bulletin, 39(7), 1746–1750.

-

Wikipedia. (n.d.). Wax ester. Retrieved from [Link]

-

ChemDB. (n.d.). This compound. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Safety and Toxicity of Ethylene Glycol Dipalmitate

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary and Introduction

Ethylene glycol dipalmitate (CAS No. 624-03-3), a diester of ethylene glycol and palmitic acid, is a waxy solid utilized across various industries for its properties as an emulsifier, stabilizer, and processing aid.[1][2] Its applications span from cosmetic formulations to food contact materials and potential use in pharmaceutical drug delivery systems.[1][2] For the researcher and drug development professional, a comprehensive understanding of a substance's safety and toxicity profile is paramount for risk assessment and regulatory compliance. This guide provides a detailed technical analysis of this compound's safety, grounded in available scientific literature and regulatory assessments. The central thesis of its safety profile is its anticipated hydrolysis into ethylene glycol and palmitic acid, two compounds with well-characterized metabolic fates. This guide will dissect the toxicokinetics, evaluate key toxicological endpoints, and present the scientific reasoning behind its general classification as a substance of low toxicological concern.

Physicochemical Characteristics

The physicochemical properties of a compound are foundational to understanding its interaction with biological systems. For this compound, its high molecular weight and lipophilicity govern its absorption and distribution.

| Property | Value | Source |

| CAS Number | 624-03-3 | [1] |

| Molecular Formula | C34H66O4 | [3][4] |

| Molecular Weight | 538.9 g/mol | [1][3] |

| Appearance | Waxy solid at room temperature | [1][2] |

| Melting Point | Approx. 69.1 °C - 72.0 °C | [1][5] |

| Water Solubility | Insoluble (Estimated: 3.277e-010 mg/L @ 25 °C) | [1][5] |

| logP (o/w) | 14.820 (estimated) | [5] |

Toxicokinetics: The Metabolic Rationale for Safety

The biological fate of this compound is the cornerstone of its safety assessment. It is not the parent compound's activity that is of primary concern, but rather that of its metabolic products.

Absorption

Due to its large molecular size and high lipophilicity, dermal absorption of intact this compound is expected to be negligible. For oral exposure, the primary route for its use in food contact materials, the molecule is not likely to be absorbed intact. Instead, it is expected to undergo hydrolysis in the gastrointestinal tract.

Metabolism: Hydrolysis as the Key Pathway

The ester linkages in this compound are susceptible to hydrolysis by ubiquitous esterase enzymes present in the gut and various tissues. This enzymatic cleavage yields ethylene glycol and palmitic acid.[1][2] Palmitic acid is a common dietary saturated fatty acid that is readily incorporated into the endogenous fatty acid pool and metabolized via beta-oxidation for energy. Ethylene glycol is absorbed and metabolized in the liver.

This metabolic pathway is critical because it breaks down a large, complex molecule into smaller, well-understood components. The potential toxicity of this compound is therefore primarily related to the toxicity of its metabolite, ethylene glycol.

Caption: Metabolic pathway of this compound.

Evaluation of Toxicological Endpoints

Direct toxicological data for this compound is limited. Consequently, its safety assessment often relies on a "read-across" approach, using data from structurally similar compounds (e.g., other fatty acid esters) and its known metabolites.[6]

Acute Toxicity

This compound is considered to have a very low order of acute toxicity. The Safety Data Sheet (SDS) indicates no irritant effect on the skin or eyes and no known sensitizing effects.[7] While specific LD50 values for the parent compound are not determined, the high LD50 values for its metabolite, ethylene glycol, in animal models further support a low acute toxicity profile following hydrolysis.[5][8]

| Route | Species | Value | Classification | Source |

| Oral (Ethylene Glycol) | Rat | LD50: 4,000 - 19,600 mg/kg | Low Toxicity | [8][9] |

| Oral (Ethylene Glycol) | Mouse | LD50: 5,840 - 15,400 mg/kg | Low Toxicity | [10] |

| Dermal | - | No irritant effect | Non-irritating | [7] |

| Inhalation | - | Not determined; low volatility suggests minimal risk | Low Risk | [9] |

Irritation and Sensitization

Available data consistently show that this compound is not a skin or eye irritant.[7] Furthermore, there is no evidence to suggest it has skin-sensitizing potential.[7] This is consistent with the properties of many long-chain fatty acid esters used in cosmetics and topical formulations.[1][11]

Repeated Dose Toxicity

The European Food Safety Authority (EFSA) evaluated this compound for its use in food contact materials. Lacking direct studies on the substance, they reviewed data from two 90-day oral toxicity studies on structural homologues. Based on this read-across approach, the EFSA panel concluded that sub-chronic toxicity from this compound is not expected at doses below 1,000 mg/kg of body weight per day.[6]

Genotoxicity

A critical step in any safety assessment is the evaluation of genotoxic potential. Based on data from similar ethylene and propylene glycol fatty acid esters, the EFSA CEF Panel concluded that there is no indication of genotoxic potential for this compound.[1][6] The metabolites, palmitic acid and ethylene glycol, are also not considered genotoxic.[12]

Caption: Standard workflow for genotoxicity assessment.

Carcinogenicity

No long-term carcinogenicity studies have been conducted on this compound. However, given its lack of genotoxic potential and its metabolism into non-carcinogenic components, it is not expected to pose a carcinogenic risk.[12] The National Toxicology Program (NTP) conducted 2-year feed studies on ethylene glycol in mice and found no evidence of carcinogenic activity.[13]

Reproductive and Developmental Toxicity

While ethylene glycol itself can be a developmental toxicant at high doses, leading to renal toxicity and metabolic acidosis, the risk associated with this compound is considered low.[12][14] This is due to the rate-limited hydrolysis, which prevents the accumulation of toxic concentrations of ethylene glycol. A study cited by Cayman Chemical indicates that this compound is not toxic to rats during prenatal development when administered at a dose of 900 mg/kg per day.[15] The EFSA panel also noted that ethylene glycols are not expected to be embryotoxic in humans at relevant doses and do not cause adverse effects on fertility.[6][12]

Regulatory Status and Risk Assessment

This compound has been reviewed by several regulatory and scientific bodies, which supports its safe use in specified applications.

-

European Food Safety Authority (EFSA): The EFSA CEF Panel concluded that this compound is not a safety concern for consumers when used as a processing aid in plastics for food contact at concentrations up to 2%.[2][6] This is contingent on the precursor fatty acids being derived from edible sources.[6]

-

U.S. Environmental Protection Agency (EPA): The EPA's Safer Choice program has classified this compound as a "Green circle" chemical, meaning it has been verified to be of low concern based on experimental and modeled data.[3]

-

Cosmetic Ingredient Review (CIR): While a specific report on this compound was not found, the CIR has reviewed related ingredients like PEG diesters and found them to be safe in cosmetics when formulated to be non-irritating.[11]

Experimental Protocol: In Vitro Hydrolysis Assay

To experimentally validate the foundational metabolic assumption for a novel ester-based compound, an in vitro hydrolysis assay using simulated intestinal fluid or liver microsomes is a key study.

Objective: To determine the rate and extent of hydrolysis of this compound into ethylene glycol and palmitic acid in a biologically relevant matrix.

Methodology:

-

Preparation of Simulated Intestinal Fluid (SIF): Prepare SIF containing pancreatin or specific lipases according to USP (United States Pharmacopeia) guidelines to mimic the enzymatic conditions of the small intestine.

-

Incubation:

-

Add a known concentration of this compound (solubilized in a suitable vehicle like DMSO) to pre-warmed SIF.

-

Incubate the mixture at 37°C with gentle agitation.

-

Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

-

Reaction Termination: Stop the enzymatic reaction in the collected aliquots by adding a quenching agent, such as a cold organic solvent (e.g., acetonitrile), which also serves to precipitate proteins.

-

Sample Preparation: Centrifuge the samples to pellet the precipitated proteins. Collect the supernatant for analysis.

-

Analytical Quantification:

-

Analyze the supernatant using a validated analytical method, such as LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry).

-

Develop specific methods to quantify the remaining parent compound (this compound) and the appearance of the metabolites (palmitic acid and ethylene glycol).

-

-

Data Analysis: Plot the concentration of the parent compound and metabolites over time. Calculate the rate of hydrolysis (e.g., half-life, t½) from the disappearance of the parent compound.

Self-Validation System:

-

Positive Control: Include a known ester substrate that is rapidly hydrolyzed by the enzyme system to ensure the assay is performing correctly.

-

Negative Control: Incubate the test substance in SIF that has been heat-inactivated to demonstrate that the hydrolysis is enzyme-mediated.

-

Matrix Spikes: Spike known concentrations of the parent compound and metabolites into the matrix at time zero and at the end of the experiment to assess recovery and stability.

Conclusion

The comprehensive toxicological profile of this compound indicates a low level of hazard for its intended applications in cosmetics, food contact materials, and pharmaceuticals. Its safety is fundamentally linked to its metabolic fate—rapid hydrolysis into ethylene glycol and palmitic acid. These metabolites are managed through well-established physiological pathways, precluding significant systemic exposure to the parent compound and mitigating the risks associated with high concentrations of ethylene glycol. The substance is non-irritating, non-sensitizing, and lacks genotoxic, carcinogenic, or developmental toxicity potential at relevant exposure levels. This robust safety profile, supported by regulatory evaluations, positions this compound as a favorable ingredient for researchers and developers in various scientific fields.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 69347, this compound. Retrieved from [Link]

-

EFSA Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids (CEF) (2015). Scientific Opinion on the safety assessment of the substance this compound, CAS No 624-03-3, for use in food contact materials. EFSA Journal, 13(2), 4019. Retrieved from [Link]

-

The Good Scents Company (n.d.). This compound, 624-03-3. Retrieved from [Link]

-

Cosmetic Ingredient Review (2017). Safety Assessment of PEG Diesters as Used in Cosmetics. Retrieved from [Link]

-

National Industrial Chemicals Notification and Assessment Scheme (2012). Existing Chemical Hazard Assessment Report: Diethylene Glycol. Retrieved from [Link]

-

MEGlobal (2021). SAFETY DATA SHEET: Diethylene Glycol. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (2010). Toxicological Profile for Ethylene Glycol. Retrieved from [Link]

-

National Toxicology Program (1993). NTP Toxicology and Carcinogenesis Studies of Ethylene Glycol (CAS No. 107-21-1) in B6C3F1 Mice (Feed Studies). National Toxicology Program technical report series, 413, 1–177. Retrieved from [Link]

-

Corley, R. A., Carney, E. W., & Johnson, K. A. (2017). A toxicological review of the ethylene glycol series: Commonalities and differences in toxicity and modes of action. Critical reviews in toxicology, 47(7), 553–580. Retrieved from [Link]

-

Environmental Working Group (n.d.). EWG Skin Deep® | What is GLYCOL PALMITATE. Retrieved from [Link]

-

Wurlina, W., Paulina, Y., Sianita, M. M., Christoffel, L. M., Pertiwi, D., Suwanti, L. T., ... & Suub, M. C. (2024). Acute toxicity effects of ethylene glycol on lethal dose 50 (LD50), urine production, and histopathology change renal tubule cell in mice. Open veterinary journal, 14(12), 36. Retrieved from [Link]

-

ECETOC (1995). The Toxicology of Glycol Ethers and its Relevance to Man. Technical Report No. 64. Retrieved from [Link]

-

Wurlina, W., et al. (2024). Acute toxicity effects of ethylene glycol on lethal dose 50 (LD50), urine production, and histopathology change renal tubule cell in mice. PubMed. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). REFERENCES - Toxicological Profile for Ethylene Glycol. NCBI Bookshelf. Retrieved from [Link]

-

Corley, R. A., et al. (2017). A toxicological review of the ethylene glycol series: Commonalities and differences in toxicity and modes of action. PubMed. Retrieved from [Link]

-

Cosmetic Ingredient Review (2017). Safety Assessment of Monoalkylglycol Dialkyl Acid Esters as Used in Cosmetics. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (n.d.). Toxicological Profile for Ethylene Glycol. Retrieved from [Link]

Sources

- 1. This compound|CAS 624-03-3 [benchchem.com]

- 2. Buy this compound | 624-03-3 [smolecule.com]

- 3. This compound | C34H66O4 | CID 69347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound, 624-03-3 [thegoodscentscompany.com]

- 6. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. meglobal.biz [meglobal.biz]

- 10. Acute toxicity effects of ethylene glycol on lethal dose 50 (LD50), urine production, and histopathology change renal tubule cell in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cir-safety.org [cir-safety.org]

- 12. researchgate.net [researchgate.net]

- 13. NTP Toxicology and Carcinogenesis Studies of Ethylene Glycol (CAS No. 107-21-1) in B6C3F1 Mice (Feed Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A toxicological review of the ethylene glycol series: Commonalities and differences in toxicity and modes of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. caymanchem.com [caymanchem.com]

An In-Depth Technical Guide to Ethylene Glycol Dipalmitate for Pharmaceutical Development

Introduction: Unveiling the Potential of a Versatile Excipient

In the landscape of pharmaceutical formulation and drug delivery, the selection of appropriate excipients is paramount to achieving desired therapeutic outcomes. Among the myriad of available options, ethylene glycol dipalmitate (EGDP) emerges as a multifaceted compound with significant potential for researchers, scientists, and drug development professionals. This guide provides a comprehensive technical overview of this compound, delving into its chemical identity, physicochemical properties, synthesis, and diverse applications in modern drug delivery systems. As we navigate through this guide, we will not only explore the "what" and "how" but, more importantly, the "why" behind the utilization of this versatile ester, offering insights grounded in scientific principles and practical application.

Chemical Identity and Nomenclature: A Comprehensive Overview

This compound is a diester formed from the esterification of one molecule of ethylene glycol with two molecules of palmitic acid.[1] Its unambiguous identification is crucial for regulatory compliance and scientific accuracy.

Synonyms and Common Names